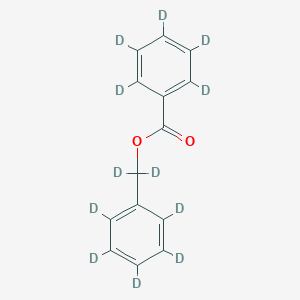

Benzyl benzoate-D12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFRYSPDFLNCH-USINEXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Benzyl Benzoate-D12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Benzyl benzoate-D12 (perdeuterated benzyl benzoate), a valuable isotopically labeled compound for use in various research applications, including drug metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

Benzyl benzoate is an organic compound with the chemical formula C₆H₅COOCH₂C₆H₅. It is the ester of benzoic acid and benzyl alcohol. Its deuterated analog, this compound, has all 12 hydrogen atoms replaced by deuterium, resulting in the molecular formula C₁₄D₁₂O₂. This isotopic labeling provides a distinct mass signature, making it an ideal tool for studies where differentiation from its non-labeled counterpart is crucial.

Synthesis of this compound

The synthesis of this compound involves the esterification of a deuterated benzoic acid derivative with a deuterated benzyl alcohol derivative. Several general methods for the synthesis of non-deuterated benzyl benzoate can be adapted for this purpose.[1][2][3] The most common and adaptable routes involve the reaction of a benzoate salt with a benzyl halide or the direct esterification of benzoic acid with benzyl alcohol.

For the synthesis of this compound, the required starting materials are Benzoic acid-d5 and a suitable deuterated benzyl source such as Benzyl alcohol-d7 or Benzyl chloride-d7.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound:

Route A: Williamson Ether Synthesis-like Reaction

This method involves the reaction of the sodium salt of deuterated benzoic acid (Sodium benzoate-d5) with a deuterated benzyl halide (Benzyl chloride-d7).

References

The Quintessential Guide to Benzyl Benzoate-D12 as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in regulated environments such as pharmaceutical development and safety assessment, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily in mass spectrometry-based techniques. This technical guide provides an in-depth overview of Benzyl benzoate-D12, a deuterated analog of benzyl benzoate, and its application as a reliable internal standard for the quantification of benzyl benzoate and related compounds.

Introduction to Benzyl Benzoate and the Need for a Robust Internal Standard

Benzyl benzoate is a widely used compound found in a variety of consumer and pharmaceutical products. It serves as a fragrance ingredient, a preservative, a plasticizer, and an active pharmaceutical ingredient for treating parasitic infections like scabies.[1] Given its widespread use, the ability to accurately quantify its presence in diverse matrices such as cosmetics, personal care products, environmental samples, and biological fluids is crucial for safety, efficacy, and regulatory compliance.

Analytical challenges in quantifying analytes like benzyl benzoate arise from matrix effects, sample preparation variability, and instrumental drift. An ideal internal standard can mitigate these issues by mimicking the chemical and physical behavior of the analyte throughout the analytical process. This compound, with its deuterium-labeled phenyl and benzyl groups, offers a chemically identical yet mass-distinguishable profile, making it an excellent choice for isotope dilution mass spectrometry (IDMS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a stable isotope-labeled internal standard is fundamental to its effective implementation.

| Property | Value | Reference |

| Chemical Name | [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate | MedChemExpress |

| Molecular Formula | C₁₄D₁₂O₂ | MedChemExpress |

| Molecular Weight | 224.32 g/mol | MedChemExpress |

| CAS Number | 352431-26-6 | MedChemExpress |

| Appearance | Colorless to light yellow liquid | MedChemExpress |

| Purity (LCMS) | 99.85% | MedChemExpress |

| Isotopic Enrichment | 99.1% | MedChemExpress |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of using this compound lies in the principle of isotope dilution mass spectrometry. This technique involves adding a known amount of the stable isotope-labeled standard to the sample at the earliest stage of the analytical workflow. The labeled standard and the native analyte are assumed to behave identically during extraction, derivatization, and chromatographic separation. In the mass spectrometer, they are differentiated by their mass-to-charge ratio (m/z). The ratio of the signal intensity of the analyte to that of the internal standard is used for quantification, effectively correcting for any losses or variations during sample processing and analysis.

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Benzyl Benzoate in a Cosmetic Matrix

This section outlines a representative experimental protocol for the quantification of benzyl benzoate in a cosmetic product (e.g., a lotion) using this compound as an internal standard, adapted from established methods for fragrance allergen analysis.[2][3]

1. Materials and Reagents

-

Benzyl benzoate analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Cosmetic matrix (blank, free of benzyl benzoate)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of benzyl benzoate and this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the benzyl benzoate stock solution with the mobile phase.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with the mobile phase.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Weigh 0.1 g of the cosmetic sample into a centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

Add 2 mL of acetonitrile and vortex for 1 minute to extract the analytes.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

Caption: A typical sample preparation workflow for the extraction of benzyl benzoate from a cosmetic matrix.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A suitable gradient to separate benzyl benzoate from matrix interferences |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Benzyl Benzoate | Precursor Ion (m/z) -> Product Ion (m/z) |

| this compound | Precursor Ion (m/z) -> Product Ion (m/z) |

Note: The specific MRM transitions for benzyl benzoate and its D12 analog would need to be optimized on the specific mass spectrometer being used. For benzyl chloride, a related compound, the m/z of 91 is a characteristic fragment for the benzyl group, and for its d7-labeled standard, the m/z is 98.[4] A similar logic would be applied to determine the optimal transitions for benzyl benzoate and its deuterated standard.

Method Validation and Performance Characteristics

A robust analytical method requires thorough validation to ensure its reliability for the intended application. The following table summarizes typical performance characteristics for the quantification of benzyl benzoate in cosmetic matrices, based on published data.[2]

| Validation Parameter | Typical Performance |

| Linearity Range | 0.1 - 10 µg/mL |

| Coefficient of Determination (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 2 - 20 µg/g |

| Intra-day Accuracy (% Recovery) | 84.5 - 119% |

| Intra-day Precision (% RSD) | 0.4 - 12% |

| Inter-day Accuracy (% Recovery) | 85.1 - 116% |

| Inter-day Precision (% RSD) | 2.9 - 13% |

Conclusion

This compound is an invaluable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of benzyl benzoate. Its use as a stable isotope-labeled internal standard in conjunction with mass spectrometry-based methods effectively overcomes the challenges posed by complex matrices and analytical variability. The detailed methodologies and performance characteristics presented in this guide provide a solid foundation for the development and validation of robust analytical methods for benzyl benzoate, ensuring data of the highest quality and integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Benzyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated benzyl benzoate, with a focus on its relevance in research and drug development. Deuteration, the selective replacement of hydrogen atoms with deuterium, can significantly alter the pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds valuable tools in pharmaceutical sciences.[1][2] This document outlines key data, experimental protocols, and the underlying principles of utilizing deuterated benzyl benzoate.

Core Physical and Chemical Properties

Benzyl benzoate is an organic compound, an ester of benzyl alcohol and benzoic acid. It exists as a colorless liquid or white solid with a faint, sweet, balsamic odor.[3] Deuterated versions, such as Benzyl benzoate-d5 and Benzyl benzoate-d12, are primarily used as internal standards in clinical mass spectrometry and for research into the kinetic isotope effect on drug metabolism.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of benzyl benzoate and its common deuterated isotopologues.

| Property | Benzyl Benzoate | Benzyl Benzoate-d5 | This compound |

| Molecular Formula | C₁₄H₁₂O₂[3] | C₁₄H₇D₅O₂ | C₁₄D₁₂O₂ |

| Molecular Weight | 212.24 g/mol [3] | Approx. 217.27 g/mol | 224.32 g/mol [4] |

| CAS Number | 120-51-4[5] | - | 352431-26-6[1] |

| Appearance | Colorless liquid or white solid[3] | Not specified, expected to be similar to non-deuterated form | Not specified, expected to be similar to non-deuterated form |

| Boiling Point | 323 °C[5] | No data available | No data available |

| Melting Point | 18-21 °C[3] | No data available | No data available |

| Density | ~1.118 g/cm³ at 20 °C | No data available | No data available |

| logP (Octanol/Water) | 3.97[5] | No data available | No data available |

| Solubility | Insoluble in water and glycerol; miscible with alcohol, chloroform, ether, oils.[3][5] | Expected to have similar solubility | Expected to have similar solubility |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the structure and isotopic labeling of deuterated compounds.

-

¹H NMR of Benzyl Benzoate (400 MHz, CDCl₃):

-

δ 8.0 – 7.96 (m, 2H)

-

δ 7.46 – 7.40 (m, 1H)

-

δ 7.36-7.25 (m, 7H)

-

δ 5.26 (s, 2H)[6]

-

-

¹³C NMR of Benzyl Benzoate (100 MHz, CDCl₃):

-

δ 166.5, 161.6, 136.1, 133.0, 129.7, 128.5, 127.6, 127.0, 128.1, 66.7[6]

-

For Benzyl benzoate-d5 (where one phenyl ring is deuterated) and This compound (where both phenyl rings and the methylene bridge are deuterated), the corresponding proton signals would be absent in the ¹H NMR spectrum. The ¹³C NMR signals for deuterated carbons would appear as multiplets with lower intensity due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the degree of deuteration.

-

Benzyl Benzoate: The molecular ion peak (M+) would be observed at m/z 212.[7]

-

This compound: The molecular ion peak would be observed at a higher m/z of 224, confirming the incorporation of twelve deuterium atoms.[4]

Experimental Protocols

Synthesis of Benzyl Benzoate (Tishchenko Reaction)

This protocol describes a common method for synthesizing benzyl benzoate from benzaldehyde. The synthesis of deuterated analogs would require the use of appropriately deuterated starting materials.

Materials:

-

Benzyl alcohol (pure)

-

Benzaldehyde (c.p., containing <1% benzoic acid)

-

Metallic sodium

-

Water

Procedure:

-

Dissolve 3 g of metallic sodium in 70 g of pure benzyl alcohol by warming for approximately 30 minutes.

-

Cool the resulting sodium benzoxide solution to room temperature.

-

Gradually add the solution to 454 g of benzaldehyde with thorough mixing.

-

Monitor the temperature and maintain it below 50–60°C, cooling if necessary. A pasty, gelatinous mass will form.

-

Once the temperature no longer rises (after about 30 minutes), warm the mixture on a water bath for 1-2 hours with occasional shaking.

-

Cool the reaction product and treat it with 200 cc of water.

-

Separate the oil layer and wash it with a second portion of water.

-

Purify the product by distillation under reduced pressure. The fraction boiling at 184–185°C / 15 mm Hg is collected as benzyl benzoate.[8]

The synthesis can also be achieved by reacting sodium benzoate with benzyl chloride, a reaction that can be catalyzed by triethylamine to improve yield and lower the reaction temperature.[9]

Analytical Characterization Workflow

The following is a general workflow for the analysis of synthesized deuterated benzyl benzoate.

Equipment:

-

NMR Spectrometer (e.g., Bruker 400 MHz)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Solvents: Deuterated chloroform (CDCl₃) for NMR, suitable volatile solvent for GC-MS

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in CDCl₃ for NMR analysis or a suitable solvent for GC-MS.

-

NMR Analysis:

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Use a suitable temperature program to separate components. A typical program might be: hold at 80°C for 2 minutes, then ramp to 250°C at 20°C/min.[10]

-

Analyze the resulting mass spectrum to confirm the molecular weight of the deuterated compound and assess its isotopic purity.[10]

-

Applications in Drug Development

The primary utility of deuterated benzyl benzoate stems from the Deuterium Kinetic Isotope Effect (KIE) .

The Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed more slowly if a deuterium atom is substituted at that position. In drug metabolism, many Phase I oxidation reactions are catalyzed by Cytochrome P450 enzymes and involve C-H bond cleavage.

By deuterating a metabolically labile site on a drug molecule, its rate of metabolism can be slowed, potentially leading to:

-

Improved pharmacokinetic profile.

-

Increased drug exposure (AUC).

-

Reduced formation of toxic metabolites.

Deuteration has gained significant attention for its potential to positively affect the pharmacokinetic and metabolic profiles of drugs.[1][2]

Use as an Internal Standard

Due to their chemical similarity but different mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry.[1] When analyzing non-deuterated benzyl benzoate in a biological matrix, a known amount of deuterated benzyl benzoate can be added to the sample. The ratio of the analyte to the internal standard is then used for precise quantification, correcting for variations in sample preparation and instrument response.

Therapeutic Context of Benzyl Benzoate

Benzyl benzoate is an established medication used to treat scabies and lice infestations.[3] It acts as a scabicide, lethal to the Sarcoptes scabiei mite.[3] Research into deuterated versions could explore if metabolic pathways can be altered to improve its therapeutic index, potentially reducing skin irritation, a known side effect that can lead to poor patient compliance.[12]

Visualizations

Caption: General workflow for the synthesis of deuterated benzyl benzoate.

Caption: The Deuterium Kinetic Isotope Effect on drug metabolism.

Caption: Analytical workflow for characterizing deuterated compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C14H12O2 | CID 102602363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. slate.greyb.com [slate.greyb.com]

- 6. rsc.org [rsc.org]

- 7. Benzyl Benzoate [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]

- 10. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis and Purity of Benzyl Benzoate-D12

This technical guide provides a comprehensive overview of the analytical data and methodologies used to certify the purity and isotopic enrichment of Benzyl Benzoate-D12. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards or in metabolic studies.

Quantitative Data Summary

The following tables summarize the key analytical specifications for this compound, compiled from various supplier certificates of analysis.

Table 1: Product Specifications

| Parameter | Specification | Source |

| Chemical Name | Benzoic-d5 acid, phenyl-d5-methyl-d2 ester | [1] |

| CAS Number | 352431-26-6 | [1] |

| Molecular Formula | C₁₄D₁₂O₂ | [1] |

| Molecular Weight | 224.32 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Result | Source |

| Chemical Purity | LCMS | 99.85% | [1] |

| Isotopic Enrichment | Not Specified | 99.1% | [1] |

| Isotopic Purity | Not Specified | 98 atom % D | [2] |

Experimental Protocols

Detailed methodologies for the key analyses are outlined below. These protocols are based on standard analytical techniques for isotopically labeled compounds.

Chemical Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The chemical purity of this compound is determined using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector.

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.0 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program: A linear gradient is employed, starting from a high concentration of Mobile Phase A and increasing the proportion of Mobile Phase B over the course of the run to elute the analyte and any impurities.

-

Flow Rate: 1.5 mL/minute.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺.

-

Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected compounds in the chromatogram.

Isotopic Enrichment and Purity Determination by Mass Spectrometry

The isotopic enrichment and purity are critical parameters for deuterated standards. High-resolution mass spectrometry is a key technique for this assessment.

Instrumentation:

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap High-Resolution Mass Spectrometer (HRMS).

Methodology:

-

Sample Infusion: A dilute solution of this compound is directly infused into the mass spectrometer to obtain a high-resolution mass spectrum.

-

Full Scan Mass Spectrum: A full scan mass spectrum is acquired in the region of the molecular ion.

-

Isotopic Distribution Analysis: The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are measured.

-

Calculation: The isotopic enrichment is determined by comparing the experimentally measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation. The "atom % D" is a measure of the percentage of deuterium atoms at the labeled positions.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III HD 600 MHz or equivalent.

Methodology:

-

¹H NMR (Proton NMR): The absence of signals in the regions corresponding to the aromatic and benzylic protons of non-deuterated Benzyl Benzoate confirms the high level of deuteration. Residual proton signals can be used to quantify the amount of non-deuterated impurity.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the positions of the deuterium atoms, confirming their location in the molecule.

-

¹³C NMR (Carbon-13 NMR): The carbon spectrum can also be used to confirm the overall structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow for the certification of this compound.

Caption: Analytical workflow for this compound certification.

Caption: Workflow for chemical purity determination by LC-MS.

References

Deuterium-Labeled Standards: A Technical Guide for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical analysis, achieving the highest levels of accuracy and precision is paramount. Deuterium-labeled compounds, a type of stable isotope-labeled (SIL) internal standard, have become indispensable tools, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] These standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3][] This subtle modification provides a distinct mass signature detectable by mass spectrometry, allowing for precise differentiation from the unlabeled analyte of interest.[5] This guide provides an in-depth exploration of the synthesis, application, and critical considerations for the use of deuterium-labeled standards in pharmaceutical analysis.

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled internal standard is that it behaves nearly identically to its unlabeled counterpart during sample preparation, chromatography, and ionization.[6] By adding a known quantity of the labeled standard to a sample, it can effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[7][8]

Key Advantages:

-

Enhanced Accuracy and Precision: By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[2][]

-

Compensation for Matrix Effects: Matrix effects, where components of a biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS. Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization.[6][8]

-

Improved Method Robustness: The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[7]

-

Versatility in Applications: Deuterium-labeled standards are crucial in a wide range of pharmaceutical analyses, including pharmacokinetic (PK) studies, drug metabolism and pharmacokinetics (DMPK) research, and metabolite identification.[10][11][12]

Synthesis of Deuterium-Labeled Standards

The synthesis of deuterium-labeled compounds requires precise control to ensure high isotopic purity and stability of the label. Several methods are employed, each with its own advantages and limitations.

Common Synthetic Routes:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms with deuterium.[13] It can be a cost-effective approach, especially when the exchange can be performed on the target molecule or a late-stage intermediate.[5][13] Catalysts such as metals or acids/bases are often used to facilitate the exchange in the presence of a deuterium source like deuterium oxide (D₂O).[5]

-

Reductive Deuteration: This technique introduces deuterium by reducing a functional group with a deuterium-containing reagent.[13]

-

Total Synthesis from Labeled Precursors: This approach involves building the molecule from commercially available starting materials that already contain deuterium.[10] While potentially more expensive, it offers greater control over the position and number of deuterium labels.[5]

Critical Considerations for Synthesis:

-

Label Stability: It is crucial to position the deuterium labels on non-exchangeable sites within the molecule.[5] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to exchange with protons from the solvent or matrix, compromising the integrity of the standard.[5][14]

-

Mass Difference: A sufficient mass difference between the analyte and the labeled standard is necessary to avoid spectral overlap. A difference of three or more mass units is generally recommended for small molecules.[5]

-

Isotopic Purity: The deuterium-labeled standard should be free of any unlabeled species to prevent interference and ensure accurate quantification.[5]

Applications in Pharmaceutical Analysis

Deuterium-labeled standards are integral to various stages of drug development and research.

Pharmacokinetic (PK) Studies

In PK studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterium-labeled standards are essential for accurately quantifying the drug and its metabolites in biological matrices like plasma, urine, and tissues.[11][12] The use of these standards allows for the generation of reliable concentration-time profiles, which are critical for determining key PK parameters.

Drug Metabolism and Pharmacokinetics (DMPK) Research

Deuterium labeling is a powerful tool in DMPK research for elucidating metabolic pathways.[10] By administering a deuterium-labeled drug, researchers can track the formation of metabolites using mass spectrometry, as the deuterium label will be incorporated into the metabolic products. This aids in the identification and structural characterization of metabolites.[]

Bioanalytical Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods.[15][16][17][18] The use of stable isotope-labeled internal standards, including deuterium-labeled compounds, is highly recommended to ensure the reliability and acceptability of analytical data for regulatory submissions.[16]

Experimental Protocols

General Workflow for Quantitative Analysis using LC-MS/MS with a Deuterium-Labeled Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterium-labeled internal standard.

Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.

Detailed Methodology: Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the deuterium-labeled internal standard working solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.

Data Presentation and Interpretation

Quantitative data obtained from analyses using deuterium-labeled standards are typically presented in tables that summarize the accuracy and precision of the method.

Table 1: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 1,250 | 50,000 | 0.025 | 1.02 | 102.0 |

| 5.0 | 6,300 | 51,000 | 0.124 | 4.95 | 99.0 |

| 25.0 | 32,000 | 50,500 | 0.634 | 25.4 | 101.6 |

| 100.0 | 128,000 | 51,200 | 2.500 | 100.0 | 100.0 |

| 500.0 | 645,000 | 50,800 | 12.697 | 507.9 | 101.6 |

| 1000.0 | 1,290,000 | 51,500 | 25.049 | 1002.0 | 100.2 |

Table 2: Example Inter-day Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |

| Low | 3.0 | 2.95 | 0.15 | 5.1 | 98.3 |

| Medium | 75.0 | 76.2 | 3.1 | 4.1 | 101.6 |

| High | 750.0 | 742.5 | 29.7 | 4.0 | 99.0 |

Potential Challenges and Considerations

While deuterium-labeled standards are highly effective, it is important to be aware of potential challenges.

-

Isotopic Exchange: As previously mentioned, the stability of the deuterium label is paramount. Careful design of the labeled molecule is necessary to prevent H/D exchange.[5][14]

-

Chromatographic Separation: In some cases, a slight chromatographic separation between the deuterated standard and the unlabeled analyte can occur, known as the "isotope effect."[1][6] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[6]

-

Purity of the Standard: The presence of unlabeled analyte in the labeled standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[6]

The following diagram illustrates the decision-making process for selecting an appropriate internal standard.

Caption: Decision tree for internal standard selection in pharmaceutical analysis.

Conclusion

Deuterium-labeled standards are a cornerstone of modern pharmaceutical analysis, enabling the development of highly accurate, precise, and robust bioanalytical methods. A thorough understanding of their synthesis, proper application, and potential limitations is essential for any researcher, scientist, or drug development professional working in this field. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in ensuring the quality and integrity of data that supports the development of safe and effective medicines.

References

- 1. scispace.com [scispace.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. waters.com [waters.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. cerilliant.com [cerilliant.com]

- 10. symeres.com [symeres.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. hwb.gov.in [hwb.gov.in]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. Product-information requirements | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Product information: Reference documents and guidelines | European Medicines Agency (EMA) [ema.europa.eu]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrum of Benzyl Benzoate-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of Benzyl Benzoate-D12, a deuterated analog of the pharmaceutical ingredient Benzyl Benzoate. Understanding the fragmentation pattern of this isotopically labeled compound is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, metabolic studies, and pharmacokinetic research. This document outlines the expected mass spectral data, a detailed experimental protocol for its acquisition, and a visual representation of its fragmentation pathway.

Quantitative Data Summary

The mass spectrum of this compound is characterized by a series of fragment ions that arise from the systematic cleavage of the parent molecule upon ionization. The following table summarizes the anticipated key ions, their mass-to-charge ratio (m/z), and their proposed molecular formulas. This data is inferred from the known fragmentation of non-deuterated Benzyl Benzoate and accounts for the mass increase due to the 12 deuterium atoms.

| m/z | Proposed Fragment Ion | Molecular Formula |

| 224 | [M]⁺ | [C₁₄D₁₂O₂]⁺ |

| 112 | [C₇D₇O]⁺ | [C₆D₅-CO]⁺ |

| 98 | [C₇D₇]⁺ | [C₆D₅-CD₂]⁺ |

| 82 | [C₆D₆]⁺ | Benzene-D6 cation |

| 81 | [C₆D₅]⁺ | Phenyl-D5 cation |

Experimental Protocol

The following provides a generalized experimental protocol for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

4. Data Acquisition and Processing:

-

Acquire data in full scan mode.

-

Process the raw data using the instrument's software to obtain the mass spectrum.

-

Identify the molecular ion and major fragment ions.

Fragmentation Pathway Visualization

The fragmentation of this compound in an electron ionization source is a predictable process that involves the cleavage of the ester bond and subsequent rearrangements. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathway.

Caption: Fragmentation pathway of this compound.

This guide provides foundational information for researchers working with this compound. The provided data and methodologies can be adapted to specific experimental setups and are intended to facilitate the accurate identification and quantification of this compound in complex matrices.

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Benzyl Benzoate Using Benzyl Benzoate-D12

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of benzyl benzoate in various matrices, utilizing Benzyl benzoate-D12 as an internal standard. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for the quantification of volatile and semi-volatile compounds. The use of a deuterated internal standard, such as this compound, is a gold-standard technique that corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]

Introduction

Benzyl benzoate is a widely used compound, functioning as an active pharmaceutical ingredient (API) in the treatment of scabies and as an excipient in various pharmaceutical formulations.[2] It also finds application as a fragrance ingredient in cosmetic products.[1] Accurate and reliable quantification of benzyl benzoate is crucial for quality control, formulation development, and regulatory compliance. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, offers superior analytical performance compared to methods using non-isotopic internal standards.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is an analytical technique that utilizes a known amount of an isotopically enriched compound (in this case, this compound) as an internal standard. This standard is added to the sample prior to any sample preparation steps. Since the deuterated standard is chemically identical to the native analyte (benzyl benzoate), it experiences the same losses during extraction, derivatization, and injection. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample losses.

Experimental Protocols

The following protocols are based on established methods for the analysis of benzyl benzoate in cosmetic and pharmaceutical matrices and have been adapted to incorporate the use of this compound.[3][4]

Materials and Reagents

-

Benzyl benzoate (analytical standard, >99% purity)

-

This compound (internal standard, >98% isotopic purity)

-

Methanol (HPLC or GC grade)

-

Methyl tert-butyl ether (MTBE, HPLC or GC grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Sample matrix (e.g., lotion, cream, pharmaceutical formulation)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of benzyl benzoate and this compound into separate 10 mL volumetric flasks.

-

Dissolve in and dilute to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the benzyl benzoate primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

-

Internal Standard Spiking Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for creams, lotions, and other semi-solid formulations.[3][4]

-

Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.

-

Add a known amount (e.g., 10 µL) of the 1 µg/mL this compound internal standard spiking solution.

-

Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).

-

Vortex or mix vigorously for 30 minutes to ensure thorough extraction.

-

Add approximately 5 g of anhydrous sodium sulfate to remove water.

-

Centrifuge at 3000 x g for 30 minutes to separate the layers.

-

Carefully collect the upper organic layer (MTBE) and filter it through a 0.22 µm syringe filter into a GC vial.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.[3][4]

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode, 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 3°C/min to 125°C

-

Ramp 2: 7°C/min to 230°C

-

Ramp 3: 20°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzyl Benzoate | 105 | 91 | 212 |

| This compound | 112 | 98 | 224 |

Note: The quantifier and qualifier ions for this compound are predicted based on the fragmentation pattern of benzyl benzoate and the addition of 7 and 12 mass units for the deuterated phenyl and benzyl groups, respectively. These may need to be confirmed experimentally.

Data Analysis and Quantification

-

Calibration Curve:

-

Inject the prepared calibration standards into the GC-MS system.

-

For each standard, calculate the peak area ratio of the benzyl benzoate quantifier ion (m/z 105) to the this compound quantifier ion (m/z 112).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of benzyl benzoate.

-

-

Sample Quantification:

-

Inject the prepared sample extracts.

-

Calculate the peak area ratio of benzyl benzoate to this compound in the sample.

-

Determine the concentration of benzyl benzoate in the sample by interpolating the peak area ratio from the calibration curve.

-

Method Validation Summary

The following table summarizes typical validation parameters for a GC-MS method for the quantification of benzyl benzoate, based on published data.[4]

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 2 - 20 µg/g |

| Accuracy (Recovery) | 85.1% - 116% |

| Precision (RSD) | Intra-day: 0.4% - 12% Inter-day: 2.9% - 13% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of benzyl benzoate.

Conclusion

The use of this compound as an internal standard in a GC-MS method provides a highly accurate, precise, and reliable approach for the quantitative analysis of benzyl benzoate in diverse and complex matrices such as pharmaceutical formulations and cosmetic products. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of products containing benzyl benzoate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Fragrance Allergens in Personal Care Products Using Benzyl Benzoate-D12 as an Internal Standard by GC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of fragrance allergens, including benzyl benzoate, in complex personal care product matrices. The method utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Benzyl benzoate-D12 as an internal standard to ensure accuracy and precision. A streamlined sample preparation protocol involving liquid-liquid extraction is detailed, enabling high-throughput analysis suitable for quality control and regulatory compliance monitoring. The method was validated for linearity, accuracy, and precision, demonstrating its suitability for the routine analysis of fragrance allergens in a variety of cosmetic formulations.

Introduction

Fragrance ingredients are widely used in a variety of personal care products. However, a number of these substances have been identified as potential allergens, leading to regulatory limits on their concentration in consumer products. Accurate and reliable quantification of these allergens is crucial for consumer safety and for manufacturers to ensure compliance with regulations. Benzyl benzoate is a commonly used fragrance ingredient and a known allergen. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the analysis of benzyl benzoate and other fragrance allergens in personal care products using this compound as an internal standard.

Experimental

Reagents and Materials

-

Benzyl benzoate and other fragrance allergen standards

-

This compound (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

0.45 µm PTFE syringe filters

Instrumentation

-

Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation

2.3.1. Standard Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of benzyl benzoate, other target fragrance allergens, and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 10, 50, 100, 250, 500, 1000 ng/mL). Each calibration standard should be fortified with this compound at a constant concentration (e.g., 100 ng/mL).

2.3.2. Sample Preparation

-

Weigh 0.5 g of the personal care product sample (e.g., lotion, cream, shampoo) into a 15 mL centrifuge tube.

-

Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.

-

Add 5 mL of methanol and vortex for 1 minute to disperse the sample.

-

Add 5 mL of dichloromethane and 1 g of NaCl.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

GC-MS/MS Parameters

-

GC System: Agilent 7890B GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (Splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C, hold for 2 minutes

-

Ramp: 20 °C/min to 300 °C, hold for 5 minutes

-

-

MS System: Agilent 7000D Triple Quadrupole MS or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for Benzyl Benzoate and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzyl Benzoate | 212.1 | 105.1 | 10 |

| Benzyl Benzoate | 212.1 | 77.1 | 20 |

| This compound (IS) | 224.1 | 110.1 | 10 |

| This compound (IS) | 224.1 | 82.1 | 20 |

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

3.1.1. Linearity

The calibration curve for benzyl benzoate was linear over the concentration range of 10-1000 ng/mL with a coefficient of determination (R²) greater than 0.99.

Table 2: Quantitative Data Summary for Benzyl Benzoate

| Parameter | Result |

| Calibration Range | 10 - 1000 ng/mL |

| R² | > 0.995 |

| LOD | 5 ng/mL |

| LOQ | 10 ng/mL |

| Accuracy (at 100 ng/mL) | 98.5% |

| Precision (RSD, n=6) | < 5% |

3.1.2. Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked blank matrix samples at three different concentration levels (low, medium, and high). The recovery for benzyl benzoate was within 95-105%, and the relative standard deviation (RSD) was less than 10%, indicating good accuracy and precision.

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantification of fragrance allergens.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for using an internal standard in quantitative analysis.

Caption: Logic of internal standard calibration for quantitative analysis.

Conclusion

The developed GC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput solution for the quantification of fragrance allergens in personal care products. The simple and effective sample preparation protocol, combined with the selectivity and sensitivity of tandem mass spectrometry, makes this method ideal for routine quality control and regulatory monitoring in the cosmetics industry.

References

Gas chromatography-mass spectrometry (GC-MS) analysis with Benzyl benzoate-D12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In complex matrices, such as cosmetics, personal care products, and biological samples, the use of an internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. Benzyl benzoate-D12, a deuterated analog of the common fragrance ingredient benzyl benzoate, serves as an excellent internal standard for the analysis of fragrance allergens and other related compounds. Its chemical similarity to the analytes of interest ensures comparable extraction efficiency and chromatographic behavior, while its distinct mass-to-charge ratio allows for clear differentiation and quantification by the mass spectrometer.

These application notes provide a detailed protocol for the quantitative analysis of fragrance allergens in cosmetic products using GC-MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams and Lotions

This protocol is designed for the extraction of fragrance allergens from complex cosmetic matrices like creams and lotions.

Materials:

-

Cosmetic sample (cream or lotion)

-

This compound internal standard solution (10 µg/mL in methyl tert-butyl ether)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Deionized water

-

Anhydrous sodium sulfate

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

GC vials

Procedure:

-

Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

-

Add 1.0 mL of the this compound internal standard solution (10 µg/mL) to the sample.

-

Add 5 mL of deionized water and 5 mL of MTBE to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Add approximately 2 g of anhydrous sodium sulfate to remove water.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

-

Carefully collect the upper organic layer (MTBE) using a pipette and transfer it to a clean tube.

-

Filter the extract through a 0.45 µm syringe filter into a GC vial.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | |

| Initial Temperature | 70 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 180 °C |

| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Parameters for Benzyl Benzoate and this compound:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzyl Benzoate | 105 | 77 | 212 |

| This compound | 112 | 82 | 224 |

Note: The quantifier and qualifier ions for other target fragrance allergens should be determined by analyzing individual standards.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using the described method.

Table 1: Calibration Curve for Benzyl Benzoate

| Parameter | Value |

| Concentration Range | 0.1 - 10.0 µg/mL |

| Linearity (R²) | > 0.995 |

| Internal Standard | This compound (at 1.0 µg/mL) |

Table 2: Method Validation Parameters for Benzyl Benzoate in a Cream Matrix

| Parameter | Result |

| Limit of Detection (LOD) | 0.05 µg/g |

| Limit of Quantitation (LOQ) | 0.15 µg/g |

| Accuracy (Recovery %) | 95 - 105% |

| Precision (RSD %) | < 10% |

Visualizations

Caption: Workflow for GC-MS analysis of fragrance allergens.

Application Notes and Protocols for Pharmacokinetic Studies Using Benzyl Benzoate-D12

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of benzyl benzoate using Benzyl benzoate-D12 as an internal standard. The following sections outline the necessary experimental procedures, from in-life animal studies to bioanalytical sample analysis, and provide representative data for key pharmacokinetic parameters.

Introduction

Benzyl benzoate is a widely used pharmaceutical excipient and topical therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis for pharmacokinetic studies. It offers high precision and accuracy by correcting for variability during sample preparation and analysis. This protocol details a robust method for a preclinical pharmacokinetic study of benzyl benzoate in a rodent model.

Metabolic Pathway of Benzyl Benzoate

Benzyl benzoate is primarily metabolized in the liver. The initial step involves hydrolysis to benzyl alcohol and benzoic acid. Benzyl alcohol is subsequently oxidized to benzoic acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is the major urinary metabolite.[1][2]

Caption: Metabolic Pathway of Benzyl Benzoate.

Experimental Protocols

This section details the procedures for an in-vivo pharmacokinetic study in rats, followed by the bioanalytical method for the quantification of benzyl benzoate in plasma samples.

In-Life Study: Pharmacokinetics in Rats

1. Animal Model:

-

Species: Sprague Dawley rats (male, 8-10 weeks old)

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Dosing:

-

Formulation: Prepare a dosing solution of benzyl benzoate in a suitable vehicle (e.g., corn oil) at a concentration of 10 mg/mL.

-

Administration: Administer a single oral dose of 100 mg/kg benzyl benzoate via gavage.[3] The volume should not exceed 10 mL/kg.[4]

3. Blood Sampling:

-

Procedure: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

1. Sample Preparation:

-

Protein Precipitation: Thaw plasma samples on ice. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex and Centrifuge: Vortex the samples for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Benzyl Benzoate: To be determined (e.g., Q1/Q3 transition).

-

This compound: To be determined (e.g., Q1/Q3 transition reflecting the mass difference).

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

3. Method Validation:

-

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic study of benzyl benzoate.

Caption: Experimental Workflow for Benzyl Benzoate PK Study.

Data Presentation

The following table presents representative pharmacokinetic parameters of benzyl benzoate in rats following a single oral administration.

Disclaimer: The following data is illustrative and based on typical pharmacokinetic profiles of similar compounds in rodents, as specific data from a study using this compound as an internal standard for the parent compound's pharmacokinetics was not publicly available.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 ± 350 |

| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ng*h/mL | 7500 ± 1200 |

| t1/2 (Half-life) | h | 4.2 ± 0.8 |

Conclusion

This protocol provides a comprehensive framework for conducting a preclinical pharmacokinetic study of benzyl benzoate using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with a validated LC-MS/MS method ensures the generation of high-quality data essential for the evaluation of the drug's pharmacokinetic properties. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible results for informed decision-making in drug development.

References

Application Notes and Protocols for Benzyl Benzoate-D12 in Bioanalytical Method Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl benzoate is a widely used pharmaceutical excipient and an active ingredient in the treatment of scabies and lice. Accurate quantification of benzyl benzoate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Benzyl Benzoate-D12, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.[1][2] This document provides detailed application notes and protocols for the development of a robust bioanalytical method for the quantification of benzyl benzoate in human plasma using this compound as an internal standard.

Physicochemical Properties of Benzyl Benzoate and this compound

A summary of the key physicochemical properties of benzyl benzoate and its deuterated analog is presented in Table 1.

| Property | Benzyl Benzoate | This compound |

| Chemical Formula | C₁₄H₁₂O₂ | C₁₄D₁₂O₂ |

| Molecular Weight | 212.24 g/mol | 224.32 g/mol |

| CAS Number | 120-51-4 | 352431-26-6 |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Purity (LCMS) | ≥98% | 99.85% |

| Isotopic Enrichment | N/A | 99.1% |

Recommended Bioanalytical Method: LC-MS/MS

For the sensitive and selective quantification of benzyl benzoate in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following sections detail a proposed workflow, from sample preparation to data analysis.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Bioanalytical workflow for benzyl benzoate quantification.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Benzyl Benzoate Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzyl benzoate analytical standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Benzyl Benzoate Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

-

This compound IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate volumes of the benzyl benzoate working solutions into blank human plasma to obtain final concentrations ranging from 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (LQC)

-

Medium QC (MQC)

-

High QC (HQC)

-

A representative scheme for the preparation of calibration standards and QC samples is provided in Table 2.

| Sample Type | Analyte Concentration (ng/mL) |

| Calibration Standard 1 | 1 |

| Calibration Standard 2 | 5 |

| Calibration Standard 3 | 10 |

| Calibration Standard 4 | 50 |

| Calibration Standard 5 | 100 |

| Calibration Standard 6 | 250 |

| Calibration Standard 7 | 500 |

| Calibration Standard 8 | 1000 |

| LLOQ QC | 1 |

| LQC | 3 |

| MQC | 150 |

| HQC | 750 |

Sample Preparation from Human Plasma (Protein Precipitation)

Protein precipitation is a simple and effective method for sample cleanup prior to LC-MS/MS analysis.

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound IS working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

The logic of the protein precipitation protocol is illustrated below.

Protein precipitation workflow.

LC-MS/MS Instrumental Conditions

The following are recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 3 |

Table 3: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

Tandem Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

MRM Transitions:

The precursor and product ions for benzyl benzoate and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. The proposed MRM transitions are listed in Table 4.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Benzyl Benzoate | 213.1 | 105.1 |

| This compound | 225.1 | 110.1 |

Data Analysis and Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise. A linear regression with a weighting factor of 1/x² is commonly used.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at the LLOQ, LQC, MQC, and HQC levels.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

A summary of typical acceptance criteria for method validation is provided in Table 5.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | %CV ≤ 15% |

| Stability | Within ±15% of the nominal concentration |

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of benzyl benzoate in human plasma. The protocols outlined in this document serve as a comprehensive guide for researchers and scientists in the field of drug development to establish a high-quality bioanalytical method suitable for regulated studies. Adherence to these guidelines will ensure the generation of accurate and reproducible data for pharmacokinetic and other related studies.

References

Application of Benzyl Benzoate-D12 in Environmental Sample Analysis: A Detailed Guide

Introduction

Benzyl benzoate, a widely used industrial chemical found in products ranging from personal care items to plastics, is an emerging environmental contaminant.[1] Its detection and quantification in various environmental matrices such as water, soil, and sediment are crucial for monitoring its environmental fate and potential ecological impact. The use of a stable isotope-labeled internal standard, Benzyl benzoate-D12, is a robust analytical technique that ensures high accuracy and precision in these analyses. This application note provides detailed protocols for the determination of benzyl benzoate in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of an isotopically labeled analogue of the target analyte to the sample prior to any sample preparation steps. The labeled compound, in this case, this compound, behaves almost identically to the native benzyl benzoate throughout extraction, cleanup, and analysis. Any losses of the analyte during sample processing will be mirrored by losses of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for matrix effects and variations in recovery.

Data Presentation

The following table summarizes representative quantitative data for the analysis of benzyl benzoate using this compound as an internal standard in various environmental matrices. These values are based on typical performance characteristics of GC-MS methods for semi-volatile organic compounds.

| Matrix | Analytical Method | Analyte | Internal Standard | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Water | GC-MS | Benzyl benzoate | This compound | 85-110 | 0.05 µg/L | 0.15 µg/L |

| Soil | GC-MS | Benzyl benzoate | This compound | 80-115 | 1 µg/kg | 3 µg/kg |

| Sediment | GC-MS | Benzyl benzoate | This compound | 75-120 | 2 µg/kg | 6 µg/kg |

Experimental Protocols

The following are detailed protocols for the analysis of benzyl benzoate in water and soil/sediment samples using this compound as an internal standard. These protocols are based on established methods for the analysis of semi-volatile organic compounds, such as those outlined in U.S. EPA Method 8270D.[2]

Protocol 1: Analysis of Benzyl Benzoate in Water Samples

1. Sample Collection and Preservation:

-

Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

-

Preserve the samples by adjusting the pH to < 2 with sulfuric acid.

-

Store the samples at 4°C until extraction.

2. Sample Preparation and Extraction:

-

Spike a 1-liter water sample with a known amount of this compound solution.

-

Perform a liquid-liquid extraction using dichloromethane. Add 60 mL of dichloromethane to the sample bottle, cap, and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the dichloromethane extract.

-

Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

-

Combine the three extracts and dry by passing through a column of anhydrous sodium sulfate.

-